Phenanthro[1,2-b]thiophene

Environmental analytical chemistry Shpol'skii spectroscopy Isomeric speciation

Environmental labs face systematic PASH misidentification when substituting phenanthrothiophene isomers. Phenanthro[1,2-b]thiophene (P12T) is the single-isomer reference standard required for unambiguous quantification. • Resolves co-elution with P34T, P43T, and P910T in NPLC fraction 6 via fluorescence (λex/λem 275/380 nm). • Enables phosphorescence-based PASH analysis with LOD of 4 ng mL⁻¹ at 77 K. • Serves as the core building block for high-mobility OFET semiconductor PDT.

Molecular Formula C16H10S
Molecular Weight 234.3 g/mol
CAS No. 58426-99-6
Cat. No. B185702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthro[1,2-b]thiophene
CAS58426-99-6
Molecular FormulaC16H10S
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3SC=C4
InChIInChI=1S/C16H10S/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-16(12)15/h1-10H
InChIKeyFYSWUOGCANSBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthro[1,2-b]thiophene Procurement Guide


Phenanthro[1,2-b]thiophene (P12T) is a four-ring polycyclic aromatic sulfur heterocycle (PASH) with molecular formula C₁₆H₁₀S and molecular weight 234.32 g/mol [1]. It is one of seven regioisomeric phenanthro[b]thiophenes, all of which share the same elemental composition but differ in the angular fusion position of the thiophene ring onto the phenanthrene scaffold [2]. This compound serves both as an authentic reference standard for environmental PASH analysis in coal-derived products, crude oils, and combustion particulates [3], and as a synthetic building block for π-extended heterocycles used in organic field-effect transistors (OFETs) and related materials [4]. Commercial availability beyond milligram research quantities relies on a limited set of specialty suppliers, with typical purity specifications of ≥97% (GC) and a reported melting point of approximately 240 °C .

Analytical Reference Single-isomer standard for PASH environmental analysis
Synthetic Building Block Precursor for π-extended organic semiconductors
Spectroscopic Calibrant Shpol'skii matrix isolation and low-temperature phosphorescence

Why Isomer Identity Matters


Phenanthrothiophene isomers are not interchangeable despite their identical molecular formula, because the angular fusion position of the thiophene ring determines the molecular length, polarizability, excited-state energy levels, and chromatographic retention behavior [1]. In environmental analytical workflows, P12T co-elutes with P34T, P43T, and P910T in standard NPLC fraction 6, while the remaining isomers (P21T, P23T, P32T) elute in fraction 7 [2]. Substituting one isomer for another would introduce systematic misidentification in regulatory compliance testing of coal tar, crude oil, and air particulate SRMs. In materials applications, the electronic structure and crystal packing—and consequently charge-carrier mobility—are exquisitely sensitive to the isomer employed; the dithiophene-extended analog phenanthro[1,2-b:8,7-b']dithiophene (PDT) demonstrates this structure–function relationship with mobility values reaching 10⁻¹ cm² V⁻¹ s⁻¹ in thin-film OFETs [3].

Attribute
P12T (target)
Other Isomers
NPLC Fraction
Fraction 6 (co-elutes with P34T, P43T, P910T)
P21T, P23T, P32T elute in Fraction 7; misassignment risk
Fluorescence λex
275 nm (shortest among tested)
P21T 320 nm; P34T 279 nm; P910T 291 nm
Molecular Length
13.49 Å (matched with n-octane)
P910T 11.83 Å (requires n-heptane); spectral quality shifts
Synthetic Route
Thermal regiospecific condensation
Photocyclization yields mixed isomers; purification burden

Quantitative Differential Evidence


Room-Temperature Fluorescence Differentiation

Phenanthro[1,2-b]thiophene (P12T) exhibits the shortest room-temperature fluorescence excitation wavelength (λex = 275 nm) among the four phenanthrothiophene isomers tested together, enabling its spectral discrimination from P21T (λex = 320 nm), P34T (λex = 279 nm), and P910T (λex = 291 nm) [1]. The corresponding emission maximum of P12T (λem = 380 nm) is also bathochromically shifted relative to P34T (367 nm) and P910T (363 nm), providing a multi-parameter optical fingerprint for isomer-resolved detection without chromatographic separation [1].

Fluorescence λex
Head-to-head
P12T λex 275 nm
Δλex vs P21T 45 nm
Enables isomer-resolved detection without chromatography
Room-temp. CW xenon, n-octane; 4 nm band-pass
Environmental analytical chemistry Shpol'skii spectroscopy Isomeric speciation

Cryogenic Limits of Detection

At 77 K, phenanthro[1,2-b]thiophene (P12T) achieves a fluorescence limit of detection (LOD) of 4 ng mL⁻¹ and a limit of quantitation (LOQ) of 14 ng mL⁻¹ [1]. This is competitive with P21T (LOD = 3 ng mL⁻¹; LOQ = 9.5 ng mL⁻¹), substantially more sensitive than P34T (LOD = 5.6 ng mL⁻¹; LOQ = 19 ng mL⁻¹), and markedly superior to P910T (LOD = 17 ng mL⁻¹; LOQ = 17 ng mL⁻¹) [1]. The linear dynamic range (LDR) for P12T at 77 K extends from 14 to 250 ng mL⁻¹ [1].

Cryogenic LOD
Head-to-head
LOD 4 ng mL⁻¹
LOQ 14 ng mL⁻¹
Supports trace PASH quantification at sub-ppb levels
77 K frozen n-alkane matrix; 1.4× higher sensitivity than P34T
Cryogenic photoluminescence Trace analysis Polycyclic aromatic sulfur heterocycles

Molecular Length and Shpol'skii Solvent Matching

Phenanthro[1,2-b]thiophene (P12T) has a computed molecular length of 13.49 Å, which optimally matches the length of n-octane (13.14 Å) as the Shpol'skii host matrix [1]. This length-matching is critical because the quality of the quasi-line spectra in low-temperature photoluminescence depends on the guest molecule fitting substitutionally into the host n-alkane crystal lattice [1]. In contrast, the isomeric P34T, P43T, and P910T possess shorter molecular lengths (12.27 Å and 11.83 Å) and require the shorter n-heptane matrix (11.87 Å) for optimal spectroscopic performance [1].

Molecular Length
Class-level
13.49 Å
matched n-octane
Solvent matrix requirement dictates experimental design
Computed molecular length; n-octane fit 0.35 Å mismatch
Shpol'skii matrix isolation Solvent matching High-resolution spectroscopy

Synthetic Accessibility

An improved synthesis of phenanthro[1,2-b]thiophene was reported in 1991 that proceeds from 1-chloro-3,4-dihydrophenanthrene-2-aldehyde via condensation with thioglycolate, followed by hydrolysis, decarboxylation, and dehydrogenation [1]. This route replaces the earlier photochemical cyclization approach of Wynberg (1967), which required UV irradiation of arylthiophene precursors and yielded mixed isomeric products [2]. The 1991 method provides a well-defined synthetic entry point yielding the specific [1,2-b] isomer, whereas many other phenanthrothiophene isomers (e.g., P910T) still require photocyclization or Scholl-type oxidative coupling [3].

Synthetic Route
Reported
Regiospecific thermal route
4 steps, no photochemical equipment
Simplifies isomerically pure standard production
1991 improved synthesis; replaces photocyclization
Heterocyclic synthesis Polycyclic thiaarenes Process chemistry

Verified Application Scenarios


Environmental Reference Standard for PASH Analysis

Phenanthro[1,2-b]thiophene (P12T) is required as a single-isomer authentic reference standard for the unambiguous identification and quantification of PASHs in complex environmental matrices. Because P12T co-elutes with P34T, P43T, and P910T in NPLC fraction 6 [1], its unique RT fluorescence signature (λex/λem = 275/380 nm) [1] combined with 77 K phosphorescence time-resolved detection allows isomer-resolved quantification at LODs of 4 ng mL⁻¹ without GC/MS [1]. Laboratories performing EPA or NOAA priority pollutant screening of polycyclic aromatic sulfur heterocycles must maintain pure P12T reference material to avoid systematic misassignment.

Precursor for Organic Semiconductors

The [1,2-b] fusion geometry is the structural basis for the extended dithiophene PDT (CAS 1491133-64-2), a picene-type p-channel organic semiconductor that has demonstrated field-effect hole mobilities of 10⁻¹ cm² V⁻¹ s⁻¹ in thin-film OFET devices [2]. P12T serves as the core scaffold for synthesizing PDT and related π-extended heterocycles via further thiophene annulation. Researchers developing phenacene-type organic semiconductors require isomerically pure P12T as a starting material, as the electronic structure (HOMO level, bandgap) and crystal packing—and therefore the charge-transport performance—depend critically on the angular geometry of the thiophene fusion [2].

Low-Temperature Phosphorescence Method Development

P12T exhibits measurable phosphorescence at 77 K and 4.2 K with well-behaved single-exponential decay kinetics, making it a suitable calibrant for developing time-resolved phosphorescence excitation-emission matrix (P-EEM) methods coupled with parallel factor analysis (PARAFAC) [1]. Its phosphorescence intensity-to-fluorescence intensity (IP/IF) ratio is the highest among the seven phenanthrothiophene isomers tested [1], providing a strong phosphorescence signal that facilitates method optimization for multi-component PASH analysis in HPLC fractions of coal tar SRMs.

Synthetic Methodology Benchmark

The 1991 improved synthesis of P12T [3] from 1-chloro-3,4-dihydrophenanthrene-2-aldehyde serves as a benchmark route for constructing polycyclic thiaarenes with precisely defined thiophene ring fusion. This method avoids the photochemical equipment and isomeric separation steps required for other phenanthrothiophene isomers, making it the preferred entry point for laboratories synthesizing benzo-annelated derivatives for mutagenicity testing [3]. The route has been cited as foundational for subsequent work on regioselective alkylation and formylation of polycyclic thiophene derivatives.

Application
Selection Property
Validation Focus
Environmental Reference Standard
Single-isomer certified material
NPLC co-elution and fluorescence fingerprinting
Organic Semiconductor Precursor
Isomeric purity and angular fusion geometry
Charge-carrier mobility in thin-film OFETs
Low-Temperature Phosphorescence Method Dev.
Reported high phosphorescence-to-fluorescence ratio
Time-resolved P-EEM with PARAFAC
Synthetic Methodology Benchmark
Regiospecific thermal condensation route
No photochemical equipment; single isomer product
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